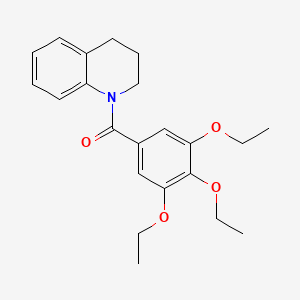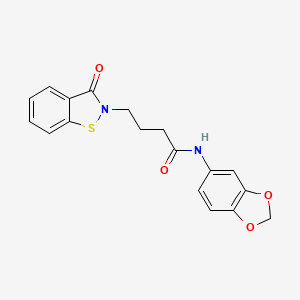
3,4-dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone is an organic compound that features a quinoline derivative linked to a triethoxy-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 3,4,5-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3,4-dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The quinoline moiety is known for its presence in many biologically active compounds, including antimalarial and anticancer agents.
Medicine
Medicinally, derivatives of this compound could be explored for their therapeutic potential. The triethoxyphenyl group may enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functionalizability.
作用機序
The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the triethoxyphenyl group might enhance membrane permeability.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the triethoxyphenyl group, commonly used in antimalarial drugs.
3,4,5-Triethoxybenzaldehyde: Lacks the quinoline moiety but shares the triethoxyphenyl group, used in organic synthesis.
Quinolin-2-one: Another quinoline derivative with different functional groups, used in various chemical reactions.
Uniqueness
3,4-Dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone is unique due to the combination of the quinoline and triethoxyphenyl groups
特性
分子式 |
C22H27NO4 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
3,4-dihydro-2H-quinolin-1-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C22H27NO4/c1-4-25-19-14-17(15-20(26-5-2)21(19)27-6-3)22(24)23-13-9-11-16-10-7-8-12-18(16)23/h7-8,10,12,14-15H,4-6,9,11,13H2,1-3H3 |
InChIキー |
YVIURZKXSCMYOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11018657.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018666.png)
![3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11018674.png)
![4-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11018682.png)
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B11018708.png)
methanone](/img/structure/B11018716.png)
![1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018721.png)
![2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11018727.png)
![Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B11018728.png)


![6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11018748.png)
![4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide](/img/structure/B11018753.png)
